6alpha-Methylprednisone

概要

説明

準備方法

合成経路と反応条件

メチルプレドニゾロンは、いくつかの化学経路によって合成できます。一般的な方法の1つは、プレドニゾロンの修飾を含みます。 これは、酸化や還元などの化学反応のシリーズを通じて、制御された条件下で達成できます。

工業生産方法

工業環境では、メチルプレドニゾロンの生産は、しばしば大規模な化学合成を伴います。このプロセスには、高純度と収率を確保するために、特定の溶媒と反応条件の使用が含まれます。 たとえば、メチルプレドニゾロンサクシネートの調製には、化合物の純度を高め、不純物を減らすための結晶化と精製が含まれます .

化学反応の分析

反応の種類

メチルプレドニゾロンは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、分子への酸素の付加または水素の除去を伴います。

還元: この反応は、分子への水素の付加または酸素の除去を伴います。

一般的な試薬と条件

メチルプレドニゾロンを含む反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 反応は、通常、望ましい結果を保証するために、制御された温度と圧力条件下で行われます .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、メチルプレドニゾロンの酸化は、さまざまな酸化誘導体の形成につながる可能性があり、還元は化合物の還元形を生み出す可能性があります .

科学研究の応用

メチルプレドニゾロンは、科学研究で幅広い応用範囲があります。

科学的研究の応用

Anti-Inflammatory and Immunosuppressive Effects

6alpha-Methylprednisone has been extensively studied for its anti-inflammatory properties. It is used to manage conditions such as:

- Rheumatoid Arthritis : Clinical trials have shown that corticosteroids can reduce inflammation and improve joint function in patients with rheumatoid arthritis .

- Multiple Sclerosis : Intravenous administration of methylprednisolone has been shown to be effective in managing acute exacerbations of multiple sclerosis, with this compound being a potential alternative due to its similar pharmacological profile .

Cancer Treatment

In oncology, this compound is used to treat various malignancies. Its role includes:

- Leukemia : It has been investigated in clinical trials for its efficacy in treating acute lymphoblastic leukemia by inducing remission and managing symptoms .

- Lymphoma : The compound is also used in combination therapies for lymphoma treatment, leveraging its immunosuppressive effects to enhance the efficacy of other chemotherapeutic agents .

Neuroprotection

Recent studies have highlighted the neuroprotective effects of this compound, particularly in conditions involving neuroinflammation. For instance:

- Traumatic Brain Injury (TBI) : Research indicates that glucocorticoids can mitigate secondary injury processes following TBI, suggesting potential therapeutic applications for this compound in this context .

Gene Expression Modulation

This compound has been utilized in laboratory settings to study its effects on gene expression:

- Interleukin-10 (IL-10) Regulation : It has been shown to stimulate RPMI 8226.1 cells to govern the expression of IL-10, an important cytokine involved in anti-inflammatory responses .

Case Study 1: Rheumatoid Arthritis Management

A clinical trial involving patients with rheumatoid arthritis demonstrated significant improvements in disease activity scores when treated with a regimen including this compound. Patients reported reduced joint swelling and pain after three months of treatment, highlighting the drug's effectiveness in managing chronic inflammatory conditions.

Case Study 2: Acute Lymphoblastic Leukemia

In a cohort study of children diagnosed with acute lymphoblastic leukemia, those receiving this compound as part of their induction therapy achieved higher rates of complete remission compared to those who did not receive the corticosteroid. This underscores its role as a critical component in pediatric oncology protocols.

Pharmacological Profile

| Property | Description |

|---|---|

| Chemical Formula | C22H28O5 |

| Mechanism of Action | Glucocorticoid receptor agonist |

| Common Uses | Anti-inflammatory, immunosuppressive |

| Administration Routes | Oral, intravenous |

| Adverse Effects | Potential for adrenal suppression, infection risk |

作用機序

メチルプレドニゾロンは、特定の細胞内グルココルチコイド受容体に結合することによってその効果を発揮します。結合すると、受容体リガンド複合体は核に移行し、そこで遺伝子発現を調節します。 この調節は、炎症と免疫応答の抑制を含む、さまざまな生理学的効果をもたらします . 関連する分子標的と経路には、炎症促進性サイトカインの阻害と抗炎症性タンパク質の促進が含まれます .

類似の化合物との比較

メチルプレドニゾロンは、プレドニゾン、プレドニゾロン、デキサメタゾンなどの他のグルココルチコイドと比較されることがよくあります。いくつかの重要な違いを次に示します。

プレドニゾン: プレドニゾンとメチルプレドニゾロンはどちらも、同様の病状の治療に使用されますが、メチルプレドニゾロンは注射可能な形態で入手できるため、重度の炎症に役立ちます.

プレドニゾロン: メチルプレドニゾロンは、プレドニゾロンのメチル化誘導体であり、その抗炎症作用を強化します.

デキサメタゾン: デキサメタゾンはメチルプレドニゾロンよりも強力であり、作用時間が長いです.

類似の化合物

- プレドニゾン

- プレドニゾロン

- デキサメタゾン

- ヒドロコルチゾン

- トリアムシノロン

類似化合物との比較

Methylprednisone is often compared with other glucocorticoids, such as prednisone, prednisolone, and dexamethasone. Here are some key differences:

Prednisone: Both prednisone and methylprednisone are used to treat similar conditions, but methylprednisone is available in an injectable form, making it useful for severe inflammation.

Prednisolone: Methylprednisone is a methylated derivative of prednisolone, which enhances its anti-inflammatory properties.

Dexamethasone: Dexamethasone is more potent than methylprednisone and has a longer duration of action.

Similar Compounds

- Prednisone

- Prednisolone

- Dexamethasone

- Hydrocortisone

- Triamcinolone

生物活性

6alpha-Methylprednisone, a synthetic glucocorticoid, is a derivative of methylprednisolone with notable anti-inflammatory and immunosuppressive properties. This article explores its biological activity, mechanisms of action, clinical applications, and relevant research findings.

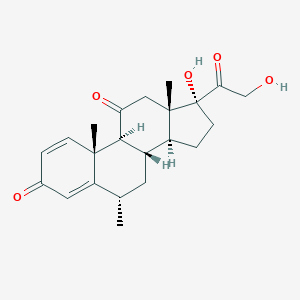

Chemical Structure and Properties

This compound is characterized by the addition of a methyl group at the 6-alpha position of the prednisolone structure. This modification enhances its potency and alters its pharmacokinetics compared to its parent compound. The molecular formula for this compound is with a molecular weight of approximately 496.525 g/mol .

The biological activity of this compound primarily involves:

- Glucocorticoid Receptor Agonism : It binds to glucocorticoid receptors (GR), influencing gene expression related to inflammation and immune response.

- Inhibition of Inflammatory Mediators : It suppresses the production of pro-inflammatory cytokines such as TNF-alpha, IL-1beta, and IL-6 by inhibiting NF-kappa B signaling pathways .

- Cellular Effects : The compound induces lymphocytopenia through the redistribution of lymphocytes, reduces eosinophil and monocyte counts at inflammatory sites, and promotes neutrophilia by releasing neutrophils from the bone marrow into circulation .

Pharmacological Effects

The pharmacological effects of this compound include:

- Anti-inflammatory Activity : It effectively reduces inflammation in various conditions, including autoimmune diseases and allergic reactions.

- Immunosuppressive Effects : At higher doses, it suppresses the immune response, beneficial in conditions where overactive immunity is detrimental.

- Metabolic Effects : It influences glucose metabolism and can lead to side effects such as hyperglycemia when used long-term .

Clinical Applications

This compound is utilized in various clinical settings:

- Respiratory Conditions : It has shown efficacy in treating severe COVID-19 cases by reducing lung inflammation and improving patient outcomes .

- Autoimmune Disorders : The compound is used in managing conditions like lupus and rheumatoid arthritis due to its potent anti-inflammatory effects.

- Gastrointestinal Disorders : Recent studies have explored intraarterial administration for inflammatory bowel disease (IBD) with promising results in symptom resolution .

Case Studies and Clinical Trials

- COVID-19 Treatment :

- Inflammatory Bowel Disease :

- Comparative Efficacy :

Table 1: Summary of Clinical Findings on this compound

| Study Focus | Patient Group | Key Findings |

|---|---|---|

| COVID-19 Treatment | Hospitalized patients | Lower mortality (5.9% vs. 42.9%) |

| Inflammatory Bowel Disease | Pediatric patients | Significant improvement in disease scores |

| Comparative Efficacy | Critically ill patients | Shorter hospital stay with methylprednisolone |

| Mechanism | Description |

|---|---|

| Glucocorticoid Receptor Agonism | Binds GR, altering gene expression |

| Cytokine Inhibition | Reduces TNF-alpha, IL-1beta, IL-6 production |

| Lymphocyte Redistribution | Induces lymphocytopenia; alters immune cell distribution |

特性

IUPAC Name |

17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,19,23,27H,5,7-8,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYCRJXQZUCUND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(=O)C2C4(C1=CC(=O)C=C4)C)C)(C(=O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。